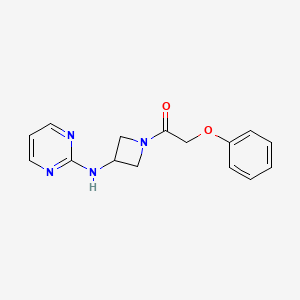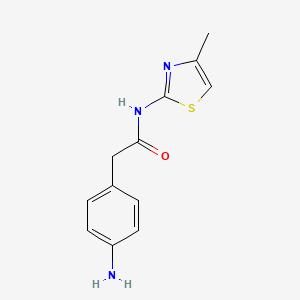![molecular formula C18H20N2OS B2940738 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine CAS No. 2418732-63-3](/img/structure/B2940738.png)
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known to have unique biochemical and physiological effects, which make it an interesting subject of study for researchers. In
Mecanismo De Acción
The mechanism of action of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine is not fully understood. However, it has been suggested that the compound may act as a DNA intercalator, which means that it can bind to DNA and interfere with its normal function. This may lead to the inhibition of cell proliferation and the induction of cell death. The compound may also act by inhibiting enzymes involved in the inflammatory process, which leads to the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine have been extensively studied. The compound has been shown to inhibit the proliferation of cancer cells and induce cell death. It has also been shown to reduce inflammation in animal models. In addition, the compound has been shown to have low toxicity, which makes it a potential candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine in lab experiments include its anticancer and anti-inflammatory properties, low toxicity, and reproducibility of the synthesis method. However, the limitations of using this compound include the lack of understanding of its mechanism of action and the need for further studies to determine its potential as a therapeutic agent.
Direcciones Futuras
There are several future directions for the study of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine. These include further studies to determine its mechanism of action, optimization of the synthesis method to increase yields, and the development of new derivatives of the compound with improved properties. In addition, the compound may be tested in animal models of cancer and inflammation to determine its potential as a therapeutic agent.
Métodos De Síntesis
The synthesis method of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine involves the reaction of 4-bromo-2-chloropyridine with 4-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]thiol in the presence of a palladium catalyst. This reaction leads to the formation of 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine. The synthesis method has been optimized to obtain high yields of the compound, and it is reproducible.
Aplicaciones Científicas De Investigación
4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine has been extensively studied for its potential applications in scientific research. This compound has been shown to have anticancer properties, and it has been tested against various cancer cell lines. The compound has also been studied for its potential as an antitumor agent. In addition, 4-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine has been shown to have anti-inflammatory properties, and it has been tested in animal models of inflammation.
Propiedades
IUPAC Name |
4-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]sulfanylpyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2OS/c1-2-14(1)11-20-12-15(20)13-21-16-3-5-17(6-4-16)22-18-7-9-19-10-8-18/h3-10,14-15H,1-2,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQCIWNWBVXOJDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2CC2COC3=CC=C(C=C3)SC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

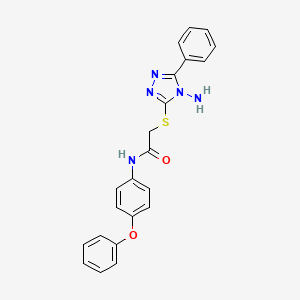
![(E)-3-[1-(4-chlorophenyl)pyrazol-4-yl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2940659.png)
![1-[(2-Chloro-6-fluorophenyl)methyl]-2-ethylbenzimidazole](/img/structure/B2940661.png)
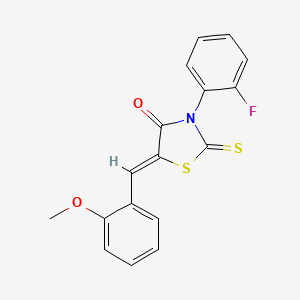
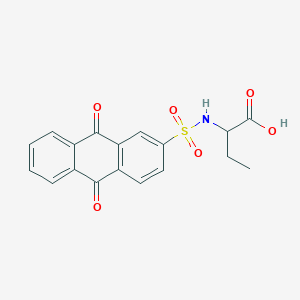
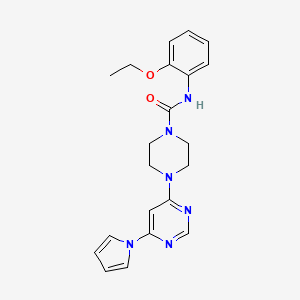
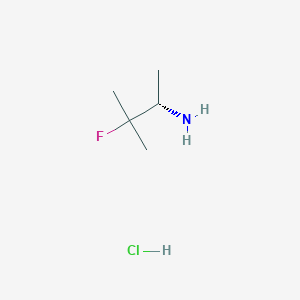
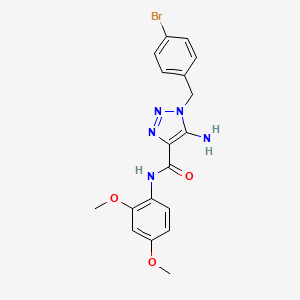
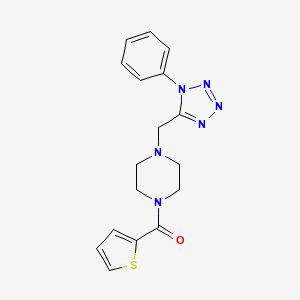
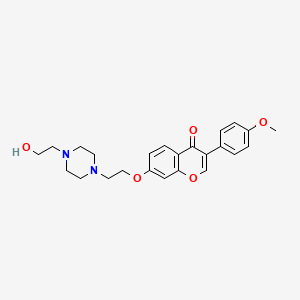
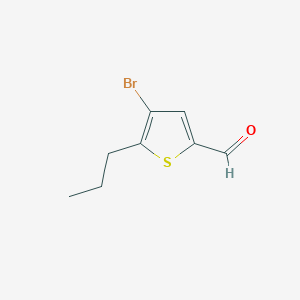
![N-(6-chlorobenzo[d]thiazol-2-yl)-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine-3-carboxamide](/img/structure/B2940675.png)
